Deterenol hydrochloride is a chemical compound with the molecular formula C₁₁H₁₇NO₂•HCl and a molecular weight of 231.72 g/mol. Its structure features a phenethanolamine core, characterized by an isopropyl group attached to the nitrogen atom and a hydroxyl group on the benzene ring. This structural configuration allows Deterenol hydrochloride to function as a non-selective beta-adrenergic receptor agonist, mimicking the physiological effects of epinephrine, which include increased heart rate and bronchodilation .
Deterenol acts as a non-selective beta-adrenergic receptor agonist, mimicking the effects of the hormone epinephrine. It stimulates both beta-1 and beta-2 adrenergic receptors, leading to various physiological effects like increased heart rate, bronchodilation (relaxation of airways), and lipolysis [, ].
Deterenol hydrochloride is a high-risk substance with significant safety concerns. Due to its potent beta-adrenergic stimulation, it can cause severe adverse effects, including:
These risks are particularly concerning for individuals with pre-existing cardiovascular conditions or anxiety disorders []. Due to these safety concerns, Deterenol hydrochloride is banned or tightly regulated in most countries [].
Deterenol hydrochloride exhibits significant biological activity as a beta-adrenergic agonist. It stimulates both beta-1 and beta-2 adrenergic receptors, resulting in:
The synthesis of Deterenol hydrochloride can be achieved through several methods. One common route involves starting from 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone (hydrochloride). The process typically includes:
Deterenol hydrochloride has several applications, primarily in:
Due to its safety profile and regulatory status, its use is often limited or restricted in many regions.
Research indicates that Deterenol hydrochloride interacts with various drugs and substances:
Studies have shown that intravenous administration leads to distinct physiological responses, while oral administration has been less extensively studied but demonstrated notable effects such as vasodilation and increased heart rate at higher doses .
Deterenol hydrochloride shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Epinephrine | High | Emergency treatment for asthma | Endogenous hormone; fast action |
Isoproterenol | High | Bronchodilator | Selective beta-agonist |
Phenpromethamine | Moderate | Stimulant | Known for appetite suppression |
Oxilofrine | Moderate | Athletic performance enhancer | Less potent than Deterenol |
1,3-Dimethylamylamine | Low | Weight loss supplement | Strong stimulant properties |
Deterenol hydrochloride is unique due to its specific receptor activity profile and its application in both cardiology and pulmonology contexts .
Deterenol hydrochloride is composed of two distinct components: the organic deterenol base (C₁₁H₁₇NO₂) and the inorganic hydrogen chloride (HCl) counterion [3]. The organic component possesses a phenethanolamine structural framework, which is characterized by a benzene ring substituted with a hydroxyl group at the para position and an ethanol chain bearing an isopropyl-substituted amino group .
The molecular structure features several key structural elements. The benzene ring carries a hydroxyl substituent at the 4-position, creating a para-hydroxyphenyl moiety. The ethanol side chain is attached to the benzene ring at the 1-position, with the hydroxyl group on the alpha carbon. The nitrogen atom in the side chain is substituted with an isopropyl group, specifically a propan-2-yl substituent [1] .
Property | Value |
---|---|
Appearance | Solid |
Color | White to Off-White |
Melting Point | 155-157°C |
Solubility in DMSO | Slightly soluble |
Solubility in Water | Slightly soluble |
Solubility in Acetonitrile | Slightly soluble |
Storage Temperature | -20°C |
Stability | Hygroscopic, ≥4 years |
Form | Crystalline powder |
The stereochemical analysis of deterenol hydrochloride reveals important configurational features. The compound exists as a racemic mixture, indicated by the stereochemical designation of RACEMIC in chemical databases [3]. This racemic nature stems from the presence of one chiral center located at the carbon atom bearing the hydroxyl group in the ethanol side chain [1] [3].
The compound exhibits one undefined atom stereocenter, meaning that both R and S configurations are present in equal proportions in the racemic mixture [1]. The optical activity is designated as (+/-), confirming the racemic composition [3]. No E/Z centers are present in the molecule, and there are no additional stereochemical complications beyond the single chiral center [3].
Property | Value |
---|---|
Stereochemistry | Racemic |
Optical Activity | (+/-) |
Defined Stereocenters | 0/1 |
E/Z Centers | 0 |
Additional Stereochemistry | No |
Stereoisomer Type | Racemate |
Computational analysis of deterenol hydrochloride provides detailed insights into its molecular properties and structural characteristics. The exact mass and monoisotopic mass are both calculated as 231.1026065 daltons [1]. The molecule contains fifteen heavy atoms, which excludes hydrogen atoms from the count [1].
The hydrogen bonding characteristics of the molecule are particularly noteworthy. The compound possesses four hydrogen bond donor sites and three hydrogen bond acceptor sites [1]. These properties are crucial for understanding the molecule's potential intermolecular interactions and solubility behavior. The topological polar surface area is calculated as 52.5 square angstroms, providing an indicator of the molecule's polarity and membrane permeability characteristics [1].
Property | Value |
---|---|
Exact Mass | 231.1026065 Da |
Monoisotopic Mass | 231.1026065 Da |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 4 |
Topological Polar Surface Area | 52.5 Ų |
Heavy Atom Count | 15 |
Formal Charge | 0 |
Complexity | 153 |
Undefined Atom Stereocenter Count | 1 |
Covalently-Bonded Unit Count | 2 |
The structural flexibility of deterenol hydrochloride is characterized by four rotatable bonds, allowing for conformational variability in solution [1]. The molecular complexity index is rated at 153, reflecting the moderate structural complexity of this phenethanolamine derivative [1]. The covalently-bonded unit count of two confirms the salt nature of the compound, consisting of the organic deterenol cation and the chloride anion [1].
Deterenol hydrochloride presents as a white to off-white crystalline solid at room temperature [5] [6]. The compound exhibits a characteristic melting point range of 155-157°C, which serves as a key identification parameter for quality control and analytical purposes [5] [7] [6]. The solid-state form is hygroscopic, meaning it readily absorbs moisture from the atmospheric environment [5] [6].
The solubility profile of deterenol hydrochloride shows limited solubility in common organic solvents. The compound is slightly soluble in dimethyl sulfoxide (DMSO), water, and acetonitrile [8] [6]. This solubility pattern is consistent with the polar nature of the hydrochloride salt and the presence of multiple hydrogen bonding sites in the molecular structure. For laboratory applications, the compound demonstrates stability of at least four years when stored under appropriate conditions at -20°C [8].